

Ligurobustoside N (CAS: 583058-07-5): A Technical Guide

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Compound of Interest		
Compound Name:	Ligurobustoside N	
Cat. No.:	B150326	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligurobustoside N is a phenylethanoid glycoside isolated from the leaves of Ligustrum robustum.[1] With the CAS number 583058-07-5 and a molecular formula of C35H46O18, this compound has garnered interest for its notable antioxidative properties. This technical guide provides a comprehensive overview of **Ligurobustoside N**, including its physicochemical properties, biological activities with a focus on its antioxidant capacity, detailed experimental protocols for its isolation and antioxidant activity assessment, and a proposed mechanism of action involving key cellular signaling pathways.

Physicochemical Properties

Ligurobustoside N is a complex glycoside with a molecular weight of 754.73 g/mol . A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference	
CAS Number	583058-07-5	N/A	
Molecular Formula	C35H46O18	[1]	
Molecular Weight	754.73 g/mol	N/A	
Appearance	White amorphous powder	[1]	



Table 1: Physicochemical Properties of Ligurobustoside N

Biological Activity and Quantitative Data

The primary biological activity attributed to **Ligurobustoside N** is its antioxidant capacity. It has demonstrated potent radical scavenging activity.

Antioxidant Activity

Ligurobustoside N has been shown to be a potent scavenger of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. In one study, it exhibited stronger ABTS radical scavenging activity than the positive control, L-(+)-ascorbic acid.[2][3] The quantitative antioxidant activity is summarized in Table 2.

Assay	IC50 (μM)	Positive Control (IC50, μM)	Reference
ABTS Radical Scavenging Activity	2.68 ± 0.05 - 4.86 ± 0.06	L-(+)-ascorbic acid (10.06 ± 0.19)	[2][3]

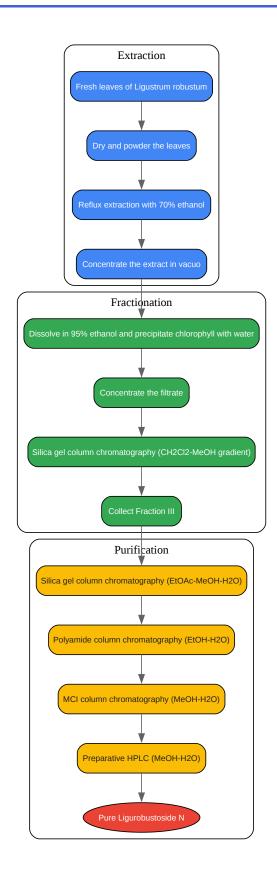
Table 2: Antioxidant Activity of Ligurobustoside N

Experimental Protocols Isolation of Ligurobustoside N from Ligustrum robustum

The following protocol describes a general method for the isolation of **Ligurobustoside N** from the leaves of Ligustrum robustum, based on published phytochemical studies.[1][4][5]

Workflow for the Isolation of Ligurobustoside N





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Caption: Isolation workflow for Ligurobustoside N.



Methodology:

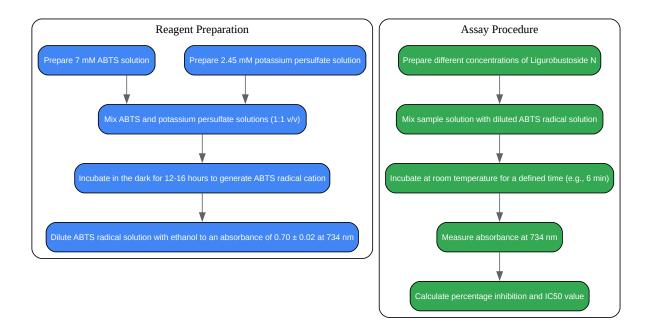
- Plant Material Preparation: Fresh leaves of Ligustrum robustum are processed by heating at 120°C for 50 minutes and then pulverized into a powder.[1]
- Extraction: The powdered leaves (7.0 kg) are subjected to reflux extraction with 70% ethanol (28 L) for 2 hours. The resulting extract is filtered and concentrated under vacuum to yield a crude paste (2.2 kg).[1][4]
- Initial Fractionation: The crude paste is dissolved in 95% ethanol, and water is added to precipitate chlorophyll. The filtrate is then concentrated to yield a residue (1.0 kg).[1]
- Silica Gel Chromatography (Initial): The residue is subjected to silica gel column chromatography using a gradient elution of dichloromethane-methanol (10:0 to 0:10) to yield several fractions. Fraction III is collected for further purification.[1]
- Purification of Fraction III: Fraction III is further purified through a series of chromatographic steps:
 - Repetitive silica gel column chromatography with an eluent system of ethyl acetatemethanol-water.
 - Polyamide column chromatography using an ethanol-water gradient.
 - MCI column chromatography with a methanol-water gradient.
 - Final purification is achieved by preparative High-Performance Liquid Chromatography
 (HPLC) using a methanol-water mobile phase to yield pure Ligurobustoside N (13.5 mg).
 [1]

ABTS Radical Scavenging Assay

This protocol is a standard method to determine the antioxidant capacity of a compound.

Workflow for ABTS Assay





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Caption: ABTS radical scavenging assay workflow.

Methodology:

- Preparation of ABTS Radical Cation (ABTS•+):
 - Prepare a 7 mM aqueous solution of ABTS.
 - Prepare a 2.45 mM aqueous solution of potassium persulfate.
 - Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will result in the formation of the ABTS radical cation.



Assay Procedure:

- Before the assay, dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
- Prepare various concentrations of Ligurobustoside N in a suitable solvent (e.g., methanol or ethanol).
- Add a specific volume of the sample solution to a defined volume of the diluted ABTS•+ solution.
- Incubate the mixture at room temperature for a short period (e.g., 6 minutes).
- Measure the absorbance of the solution at 734 nm using a spectrophotometer.
- A blank is prepared with the solvent instead of the sample solution.

Calculation:

- The percentage of inhibition of the ABTS radical is calculated using the following formula:
 Inhibition = [(Absorbance of Blank Absorbance of Sample) / Absorbance of Blank] x
 100
- The IC50 value, which is the concentration of the sample required to scavenge 50% of the ABTS radicals, is determined by plotting the percentage of inhibition against the sample concentrations.

Proposed Mechanism of Action: Antioxidant Signaling Pathways

While the direct signaling pathways modulated by **Ligurobustoside N** have not been explicitly elucidated, its classification as a phenylethanoid glycoside allows for the postulation of its mechanism of action based on the known activities of this chemical class. Phenylethanoid glycosides are known to exert their antioxidant effects by modulating key cellular signaling pathways involved in the oxidative stress response.



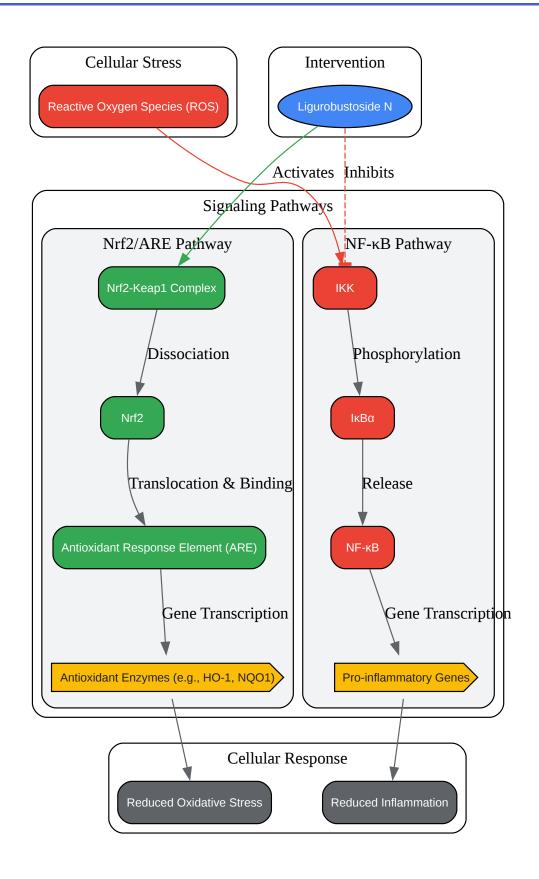




A plausible mechanism for the antioxidant activity of **Ligurobustoside N** involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway and the inhibition of the Nuclear Factor-kappa B (NF-kB) pathway.

Proposed Antioxidant Signaling Pathway of Ligurobustoside N





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Caption: Proposed antioxidant mechanism of Ligurobustoside N.



Pathway Description:

- Activation of the Nrf2/ARE Pathway: In response to oxidative stress, Ligurobustoside N may promote the dissociation of Nrf2 from its cytosolic inhibitor, Keap1. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This leads to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS).[6][7]
- Inhibition of the NF-κB Pathway: Oxidative stress is a potent activator of the NF-κB signaling pathway, which plays a central role in inflammation. **Ligurobustoside N** may inhibit the activation of the IκB kinase (IKK) complex. This prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn sequesters NF-κB in the cytoplasm. By preventing the nuclear translocation of NF-κB, **Ligurobustoside N** can suppress the transcription of pro-inflammatory genes, such as those encoding for cytokines and chemokines, thus mitigating the inflammatory response associated with oxidative stress.

Conclusion

Ligurobustoside N is a promising natural compound with significant antioxidant potential. Its ability to scavenge free radicals, as demonstrated by the ABTS assay, underscores its potential for applications in research and development, particularly in the fields of oxidative stress-related diseases and as a potential ingredient in functional foods or pharmaceuticals. The proposed mechanism of action, involving the modulation of the Nrf2 and NF-kB signaling pathways, provides a solid foundation for further investigation into its therapeutic applications. The detailed protocols provided in this guide offer a practical resource for researchers aiming to isolate and evaluate the bioactivity of this and similar phenylethanoid glycosides.

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